3,3-Difluoro-4-methylpentanoic acid
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Overview
Description
3,3-Difluoro-4-methylpentanoic acid is an organic compound with the molecular formula C6H10F2O2 It is characterized by the presence of two fluorine atoms and a methyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4-methylpentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the electrophilic fluorination of 4-methylpentanoic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high yield and purity of the final product, often requiring multiple purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
3,3-Difluoro-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-methylpentanoic acid involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of specific enzymes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoropentanoic acid
- 4-Methylpentanoic acid
- 3-Fluoro-4-methylpentanoic acid
Uniqueness
3,3-Difluoro-4-methylpentanoic acid is unique due to the presence of two fluorine atoms at the same carbon, which can significantly alter its chemical and physical properties compared to its analogs. This dual fluorination can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in pharmaceutical and industrial applications.
Biological Activity
3,3-Difluoro-4-methylpentanoic acid is a fluorinated derivative of pentanoic acid that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structural features, particularly the presence of fluorine atoms, enhance its biological activity and interaction with biomolecules. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C6H11F2O2. The presence of two fluorine atoms contributes to its lipophilicity and metabolic stability, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms enhance the compound's ability to penetrate biological membranes and interact with enzymes. This interaction can lead to modulation of metabolic pathways and influence enzyme kinetics.
Key Mechanisms:
- Enhanced Lipophilicity: The fluorine substitution increases the compound's affinity for lipid membranes.
- Enzyme Interaction: Potential inhibitory or stimulatory effects on enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Some studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts.
- Antiviral Properties: Similar compounds have shown promise in antiviral applications, particularly against influenza viruses .
- Metabolic Effects: The compound may influence metabolic pathways due to its structural characteristics.
Antimicrobial Activity
A study exploring the antimicrobial properties of fluorinated fatty acids found that compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains. The study suggested that the introduction of fluorine could enhance the binding affinity to bacterial membranes.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Two fluorine atoms; methyl group | Potential antimicrobial and antiviral properties |
2-Amino-2,2-difluoro-4-methylpentanoic acid | Amino group; two fluorine atoms | Enhanced binding affinity; potential metabolic effects |
3-Amino-4-methylpentanoic acid | Lacks fluorine; amino group | Different chemical properties affecting biological activity |
Properties
IUPAC Name |
3,3-difluoro-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-4(2)6(7,8)3-5(9)10/h4H,3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNXBGWKQCXXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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